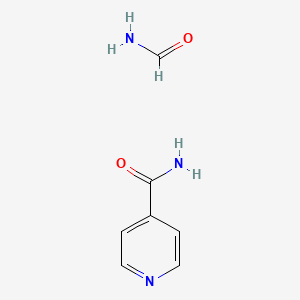
Isonicotinamideformamide co-crystal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinamideformamide co-crystal is a multi-component crystalline system composed of isonicotinamide and formamide. Co-crystals are known for their unique properties, which arise from the interactions between the different components. These interactions often result in improved physicochemical properties compared to the individual components.
Preparation Methods
The preparation of isonicotinamideformamide co-crystal can be achieved through several methods:
Solution-Based Methods: This includes evaporative cocrystallization, cooling crystallization, reaction cocrystallization, and isothermal slurry conversion.
Solid-State Methods: Techniques such as co-grinding and liquid-assisted grinding are used.
Industrial production methods often involve scaling up these laboratory techniques while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Isonicotinamideformamide co-crystal undergoes various chemical reactions, primarily driven by the functional groups present in isonicotinamide and formamide:
Hydrogen Bonding: The primary interaction in the co-crystal is hydrogen bonding between the amide groups of isonicotinamide and the formamide molecules.
Oxidation and Reduction: While the co-crystal itself is stable, the individual components can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: The amide groups in isonicotinamide can participate in substitution reactions, leading to the formation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Isonicotinamideformamide co-crystal has several scientific research applications:
Pharmaceuticals: Co-crystals are used to enhance the solubility, stability, and bioavailability of poorly soluble drugs.
Materials Science: The unique properties of co-crystals make them suitable for use in the development of new materials with specific mechanical, thermal, and optical properties.
Biology and Medicine: The improved solubility and stability of co-crystals can enhance the efficacy of drugs and reduce side effects, making them valuable in medical research and drug development.
Mechanism of Action
The mechanism of action of isonicotinamideformamide co-crystal is primarily based on the hydrogen bonding interactions between the components. These interactions stabilize the co-crystal structure and enhance its physicochemical properties. The molecular targets and pathways involved depend on the specific application of the co-crystal. For example, in pharmaceuticals, the co-crystal can improve drug solubility and bioavailability, leading to better therapeutic outcomes .
Comparison with Similar Compounds
Isonicotinamideformamide co-crystal can be compared with other similar co-crystals, such as:
Formic Acid/Pyridine Co-crystal: Similar to isonicotinamideformamide, this co-crystal involves hydrogen bonding interactions and has improved physicochemical properties.
Isonicotinamide-Based Compounds: Other co-crystals involving isonicotinamide, such as those with 3,5-dinitrobenzoic acid, exhibit unique hydrogen-bonded patterns and structural landscapes.
The uniqueness of this compound lies in its specific combination of components and the resulting properties, which can be tailored for various applications.
Properties
CAS No. |
877176-01-7 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
formamide;pyridine-4-carboxamide |
InChI |
InChI=1S/C6H6N2O.CH3NO/c7-6(9)5-1-3-8-4-2-5;2-1-3/h1-4H,(H2,7,9);1H,(H2,2,3) |
InChI Key |
ZOPWAOWFKHFXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)N.C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















